molecular formula C45H55O4P B12931473 1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B12931473
M. Wt: 690.9 g/mol
InChI Key: IBOQURLGAFHTQA-UHFFFAOYSA-N
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Description

1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound. It is known for its unique structure, which includes a dioxaphosphocine ring system. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenolic groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenolic derivatives.

Scientific Research Applications

1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.

    Biology: The compound is studied for its potential antioxidant properties.

    Medicine: Research is ongoing into its potential use as a therapeutic agent due to its stability and reactivity.

    Industry: It is used as an additive in lubricants and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of 1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets such as free radicals and metal ions. The compound can scavenge free radicals, thereby exhibiting antioxidant properties. It can also chelate metal ions, which may contribute to its stabilizing effects in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its dioxaphosphocine ring system, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.

Properties

Molecular Formula

C45H55O4P

Molecular Weight

690.9 g/mol

IUPAC Name

1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C45H55O4P/c1-41(2,3)29-15-19-31(35(25-29)43(7,8)9)33-17-13-27-21-23-45-24-22-28-14-18-34(40(38(28)45)49-50(46,47)48-39(33)37(27)45)32-20-16-30(42(4,5)6)26-36(32)44(10,11)12/h13-20,25-26H,21-24H2,1-12H3,(H,46,47)

InChI Key

IBOQURLGAFHTQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=C(C=C(C=C7)C(C)(C)C)C(C)(C)C)OP(=O)(O3)O)C=C2)C(C)(C)C

Origin of Product

United States

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